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Compound of Interest

Compound Name: 4-Iodo-2-(methylthio)pyrimidine

Cat. No.: B072567 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 4-Iodo-2-
(methylthio)pyrimidine, a valuable building block in medicinal chemistry and drug

development, starting from the readily available 2-(methylthio)pyrimidine. The synthesis is a

two-step process involving the formation of an intermediate, 2-(methylthio)pyrimidin-4-one,

followed by a halogenation and subsequent halogen exchange to yield the final product.

Reaction Scheme
The overall synthetic pathway is illustrated below:

2-Thiouracil 2-(Methylthio)pyrimidin-4-one

1. NaOH, H2O
2. CH3I 4-Chloro-2-(methylthio)pyrimidinePOCl3 4-Iodo-2-(methylthio)pyrimidineNaI, Acetone
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Caption: Overall reaction scheme for the synthesis of 4-Iodo-2-(methylthio)pyrimidine.

Experimental Protocols
Step 1: Synthesis of 2-(Methylthio)pyrimidin-4-one
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This procedure outlines the S-methylation of 2-thiouracil to produce 2-(methylthio)pyrimidin-4-

one.[1][2]

Materials and Reagents:

Reagent
Molar Mass ( g/mol
)

Quantity Moles

2-Thiouracil 128.15 33.3 g 0.26

Sodium Hydroxide

(NaOH)
40.00 20.8 g 0.52

Methyl Iodide (CH₃I) 141.94 18.5 mL (42.2 g) 0.30

Glacial Acetic Acid 60.05 As needed -

Deionized Water 18.02 183 mL + for washing -

Procedure:

In a suitable reaction vessel, dissolve 20.8 g of sodium hydroxide in 183 mL of deionized

water.

To this solution, add 33.3 g of 2-thiouracil and stir until all solids are dissolved.

Cool the reaction mixture to 0 °C in an ice bath.

Slowly add 18.5 mL of methyl iodide to the cooled solution.

Allow the reaction mixture to warm to room temperature and stir for 16 hours.

After the reaction is complete, cool the pale yellow solution to 0 °C in an ice bath.

Acidify the solution by the dropwise addition of glacial acetic acid until a white precipitate

forms.

Collect the white precipitate by vacuum filtration.

Wash the collected solid with three portions of cold deionized water (150 mL each).
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Dry the product under vacuum to afford 2-(methylthio)pyrimidin-4-one as a white powder.

Expected Yield: Approximately 37.4 g (98%).

Step 2: Synthesis of 4-Iodo-2-(methylthio)pyrimidine
This two-part procedure first describes the conversion of 2-(methylthio)pyrimidin-4-one to the 4-

chloro intermediate, followed by a halogen exchange (Finkelstein reaction) to yield the final 4-

iodo product.

Part A: Synthesis of 4-Chloro-2-(methylthio)pyrimidine

This protocol is a general method for the chlorination of pyrimidin-4-ones.[3][4]

Materials and Reagents:

Reagent
Molar Mass ( g/mol
)

Quantity Moles

2-

(Methylthio)pyrimidin-

4-one

142.18 14.2 g 0.10

Phosphorus

Oxychloride (POCl₃)
153.33 50 mL (92 g) 0.60

N,N-Dimethylaniline 121.18 10 mL -

Procedure:

In a round-bottom flask equipped with a reflux condenser and a gas trap, add 14.2 g of 2-

(methylthio)pyrimidin-4-one to 50 mL of phosphorus oxychloride.

Carefully add 10 mL of N,N-dimethylaniline to the mixture.

Heat the reaction mixture to reflux and maintain for 4 hours.

After cooling to room temperature, slowly and carefully pour the reaction mixture onto

crushed ice.
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Extract the aqueous mixture with three portions of diethyl ether (100 mL each).

Combine the organic layers and wash with a saturated sodium bicarbonate solution, followed

by brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure to obtain the crude 4-chloro-2-(methylthio)pyrimidine.

Part B: Synthesis of 4-Iodo-2-(methylthio)pyrimidine (Finkelstein Reaction)

This protocol describes the halogen exchange reaction to produce the final iodo-pyrimidine.[5]

[6][7][8]

Materials and Reagents:

Reagent
Molar Mass ( g/mol
)

Quantity Moles

4-Chloro-2-

(methylthio)pyrimidine
160.62 16.1 g (crude) ~0.10

Sodium Iodide (NaI) 149.89 22.5 g 0.15

Acetone 58.08 200 mL -

Procedure:

Dissolve the crude 4-chloro-2-(methylthio)pyrimidine in 200 mL of acetone in a round-bottom

flask.

Add 22.5 g of sodium iodide to the solution.

Heat the mixture to reflux and maintain for 12 hours. A precipitate of sodium chloride will

form.

After cooling to room temperature, filter off the precipitated sodium chloride.

Remove the acetone from the filtrate under reduced pressure.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b072567?utm_src=pdf-body
https://www.researchgate.net/publication/10997422_Copper-Catalyzed_Halogen_Exchange_in_Aryl_Halides_An_Aromatic_Finkelstein_Reaction
https://en.wikipedia.org/wiki/Finkelstein_reaction
https://www.frontiersin.org/journals/chemistry/articles/10.3389/fchem.2018.00114/epub
https://chemia.manac-inc.co.jp/en/archives/1168
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b072567?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Dissolve the residue in ethyl acetate and wash with a 5% sodium thiosulfate solution to

remove any remaining iodine, followed by a wash with brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure.

The crude product can be purified by column chromatography on silica gel using a

hexane/ethyl acetate gradient to yield pure 4-iodo-2-(methylthio)pyrimidine.

Data Presentation
Summary of Reaction Parameters and Yields:

Step Reaction
Key
Reagents

Solvent
Temperat
ure

Time Yield (%)

1
S-

Methylation

NaOH,

CH₃I
Water 0 °C to RT 16 h ~98

2A
Chlorinatio

n

POCl₃,

N,N-

Dimethylan

iline

Neat Reflux 4 h -

2B Iodination NaI Acetone Reflux 12 h Variable

Logical Workflow
The logical progression of the synthesis is outlined in the following diagram:
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Step 1: S-Methylation Step 2: Halogenation & Halogen Exchange

2-Thiouracil

Dissolution in NaOH(aq)

Addition of CH3I at 0 °C

Stirring at RT for 16h

Acidification, Filtration & Washing

2-(Methylthio)pyrimidin-4-one

2-(Methylthio)pyrimidin-4-one

Chlorination with POCl3

4-Chloro-2-(methylthio)pyrimidine

Iodination with NaI (Finkelstein)

Filtration, Extraction & Purification

4-Iodo-2-(methylthio)pyrimidine
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Caption: Experimental workflow for the synthesis of 4-Iodo-2-(methylthio)pyrimidine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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